molecular formula C21H16O6S B2736152 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one CAS No. 1351844-52-4

2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one

Cat. No.: B2736152
CAS No.: 1351844-52-4
M. Wt: 396.41
InChI Key: ZPAFGCXVFYWHDH-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3H-benzo[f]chromen-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dimethoxyphenyl)sulfonyl]-4H-chromen-4-one
  • 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-naphtho[f]chromen-3-one
  • 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-pyrano[f]chromen-3-one

Uniqueness

2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications, as it can interact with biological systems in ways that similar compounds may not. Its potential therapeutic effects and versatility in chemical reactions further highlight its importance in research and industry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonylbenzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6S/c1-25-18-10-8-14(11-19(18)26-2)28(23,24)20-12-16-15-6-4-3-5-13(15)7-9-17(16)27-21(20)22/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFGCXVFYWHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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